molecular formula C8H18O2 B3054133 1,5-Hexanediol, 2-ethyl- CAS No. 58374-34-8

1,5-Hexanediol, 2-ethyl-

Cat. No.: B3054133
CAS No.: 58374-34-8
M. Wt: 146.23 g/mol
InChI Key: QJZNFTWNCBRRRA-UHFFFAOYSA-N
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Description

1,5-Hexanediol, 2-ethyl- is an organic compound with the molecular formula C8H18O2. It is a colorless, viscous liquid that is used in various industrial and scientific applications. This compound is known for its role as a building block in the synthesis of polymers and other chemical products.

Biochemical Analysis

Biochemical Properties

It is known that it can act as a boron extractant and a reactive solvent in the synthesis of magnetic iron-oxide nanoparticles . It can also be used as a starting material in the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone by oxidation using H2O2 .

Cellular Effects

The specific cellular effects of 2-Ethylhexane-1,5-diol are not well documented. It is known that similar aliphatic alcohols can have various effects on cells. For example, 1,6-hexanediol, a related compound, has been shown to dissolve biomolecular condensates in cells with short-term exposure, while long-term exposure can cause aberrant aggregation without affecting cell viability .

Molecular Mechanism

It is known that it can interact with weak hydrophobic protein-protein or protein-RNA interactions . This suggests that it may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Ethylhexane-1,5-diol in laboratory settings are not well documented. It is known that similar compounds, such as 1,6-hexanediol, can have time-dependent effects. For example, short-term exposure to 1,6-hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .

Dosage Effects in Animal Models

The effects of 2-Ethylhexane-1,5-diol at different dosages in animal models are not well documented. It is known that similar compounds can have dosage-dependent effects. For example, ethyl hexanediol has been shown to cause slight toxicity manifested as reduced growth and increased liver weight in subchronic oral studies .

Metabolic Pathways

It is known that it can be metabolized and eliminated in the urine .

Transport and Distribution

It is known that similar compounds can be absorbed through the skin .

Subcellular Localization

The subcellular localization of 2-Ethylhexane-1,5-diol is not well understood. It is known that similar compounds can be concentrated in certain cellular compartments. For example, 1,6-hexanediol has been shown to be selectively sorted into exosomes .

Chemical Reactions Analysis

Types of Reactions

1,5-Hexanediol, 2-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various aldehydes and ketones.

    Reduction: It can be reduced to form alcohols and other reduced products.

    Substitution: It can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate is commonly used as an oxidizing agent.

    Reduction: Sodium tetrahydroborate and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acid chlorides and alcohols are often used in esterification reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Hexanediol, 2-ethyl- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a versatile building block in the synthesis of various chemical products makes it particularly valuable in industrial and research applications.

Properties

IUPAC Name

2-ethylhexane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZNFTWNCBRRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476346
Record name 1,5-Hexanediol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58374-34-8
Record name 1,5-Hexanediol, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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